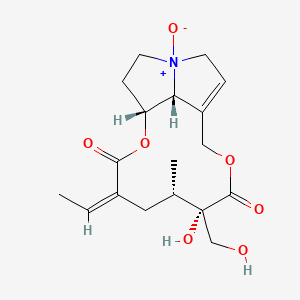

Isatidine

Description

Historical Context of Pyrrolizidine (B1209537) Alkaloid Research

The scientific journey to understand isatidine is rooted in the extensive history of pyrrolizidine alkaloid research, which has evolved from initial botanical observations to complex toxicological studies.

Pyrrolizidine alkaloids were first identified in plants during the 19th century, though their toxic properties were not immediately understood. wikipedia.org In fact, many plants containing these compounds were utilized in traditional and folk medicine across various cultures. wikipedia.org It was not until the early to mid-20th century that a clear link was established between livestock poisoning and the consumption of PA-containing plants. These events led to the recognition of PAs as potent liver toxins (hepatotoxins). wikipedia.org

The specific isolation of this compound was a notable development in this period. In 1937, an alkaloid was isolated from Senecio isatideus D.C. and named this compound. up.ac.za Subsequent research in 1939 by H.L. De Waal not only confirmed this finding but also reported the isolation of this compound from another plant, Senecio retrorsus D.C., a discovery that had not been previously observed. up.ac.zaup.ac.za These studies revealed a distinct distribution of alkaloids in these related plant species: S. isatideus was found to contain this compound as its primary alkaloid with only small amounts of retrorsine (B1680556), while S. retrorsus contained retrorsine as its main alkaloid, accompanied by lesser quantities of this compound. up.ac.zaup.ac.za

Table 1: Early Isolation of this compound from Senecio Species

| Plant Species | Primary Alkaloid | Secondary Alkaloid | Reference |

|---|---|---|---|

| Senecio isatideus D.C. | This compound | Retrorsine (very small quantities) | up.ac.zaup.ac.za |

| Senecio retrorsus D.C. | Retrorsine | This compound (lesser quantities) | up.ac.zaup.ac.za |

The understanding of how pyrrolizidine alkaloids exert their toxic effects has evolved significantly over decades of research. Human poisonings have historically been linked to two main sources: the consumption of cereal grains contaminated with the seeds of PA-containing weeds and the use of herbal medicines or teas made from these plants. nih.govinchem.org

A pivotal moment in PA toxicology came in 1968, when A.R. Mattocks proposed what is now considered the primary mechanism of toxicity. nih.govresearchgate.net Research demonstrated that the parent PAs are not toxic in themselves but require metabolic activation, primarily in the liver. nih.govmsdvetmanual.com The liver metabolizes 1,2-unsaturated PAs into highly reactive pyrrolic metabolites, often referred to as dehydropyrrolizidine alkaloids (DHPAs). msdvetmanual.comnih.gov These electrophilic metabolites readily bind to cellular macromolecules like proteins and DNA, forming adducts. nih.govresearchgate.net This binding can lead to DNA cross-linking, disrupting normal cellular function and causing cell damage, particularly in the liver's hepatocytes. nih.gov This cellular damage is the underlying cause of a condition known as hepatic sinusoidal obstruction syndrome (HSOS), formerly called veno-occlusive disease (VOD). nih.govresearchgate.net

Interestingly, studies on this compound revealed a crucial step in its pathway to toxicity. As an N-oxide, this compound is not directly converted into toxic pyrrolic metabolites by liver enzymes. nih.gov Instead, it is first reduced to its parent tertiary amine, retrorsine, within the gastrointestinal tract, a process likely carried out by gut microflora. nih.gov This retrorsine is then absorbed and transported to the liver, where it undergoes the metabolic activation to toxic pyrroles. This mechanism explains the observation that this compound is significantly more toxic when administered orally compared to parenteral (injection) routes. nih.govnih.gov

This compound as a Key Pyrrolizidine Alkaloid N-Oxide

This compound's chemical identity as an N-oxide places it in a specific and important subgroup of pyrrolizidine alkaloids, influencing its chemical properties and biological activity.

Pyrrolizidine alkaloids are a large group of natural compounds characterized by a core structure of pyrrolizidine, which consists of two fused five-membered rings sharing a nitrogen atom. wikipedia.orgnih.gov They typically exist in nature as esters, formed from an amino alcohol base (the necine base) and one or more carboxylic acids (necic acids). nih.govmdpi.com

PAs are broadly categorized based on the structure of their necine base, with major types including retronecine, heliotridine, otonecine, and platynecine. mdpi.comresearchgate.net The key structural feature responsible for toxicity is a double bond between the C1 and C2 positions of the necine base. nih.govnih.gov PAs can exist in two chemical forms: as tertiary amines (the "free base") or, more commonly in plants, as the corresponding N-oxides (PANOs). nih.govresearchgate.net this compound is classified as a retronecine-type pyrrolizidine alkaloid N-oxide. researchgate.net

Table 2: Structural Classification of this compound

| Feature | Classification |

|---|---|

| Alkaloid Class | Pyrrolizidine Alkaloid (PA) |

| Chemical Form | N-Oxide (PANO) |

| Necine Base Type | Retronecine |

| Key Structural Feature for Toxicity Precursor | 1,2-unsaturated necine base (in parent compound Retrorsine) |

This compound is unequivocally identified as the N-oxide of retrorsine. nih.govrsc.org Its chemical synonyms include retrorsine N-oxide and retrorsine oxide. nih.gov In many PA-containing plants, the alkaloids are predominantly stored in the more water-soluble N-oxide form, which is considered a defensive mechanism against herbivores. researchgate.net

The chemical relationship between this compound (the N-oxide) and retrorsine (the tertiary amine) is central to its toxicology. As mentioned, the conversion of this compound back to retrorsine is a critical prerequisite for its toxicity. nih.govresearchgate.net This biotransformation highlights the interconnectedness of different PA forms within a biological system. The analysis of plant materials often requires separate measurements for tertiary alkaloids and their N-oxides. A common method involves extracting the tertiary alkaloids, then chemically reducing the N-oxides present in the sample to their corresponding tertiary amines and performing a second extraction. The difference between the two results provides an estimate of the plant's N-oxide content. nih.gov

Studies in rats have demonstrated this relationship in vivo. When retrorsine-N-oxide (this compound) was administered orally, it resulted in significantly higher urinary levels of toxic pyrrolic metabolites and retrorsine itself compared to when it was administered via injection. nih.gov This confirms that the reduction of the N-oxide in the gut is a key step that makes the compound available for subsequent toxic activation in the liver. nih.govresearchgate.net

Properties

Key on ui mechanism of action |

Levels of pyrrolic metabolites bound to liver tissues and responsible for hepatotoxicity in rats given pyrrolizidine alkaloids did not reflect rates of formation of such metabolites measured in vitro. In animals, additional factors could influence formation and tissue binding of pyrrolic metabolites, including detoxication of alkaloids by hydrolysis and chemical reactivity and stability of toxic metabolites. |

|---|---|

CAS No. |

15503-86-3 |

Molecular Formula |

C18H25NO7 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(1R,4Z,6R,7S,14S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14-,15-,18-,19-/m1/s1 |

InChI Key |

IDIMIWQPUHURPV-BJODLBMNSA-N |

Isomeric SMILES |

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

Appearance |

Solid powder |

Color/Form |

Colorless prisms |

melting_point |

138 DEGdeg C (Decomp) |

Other CAS No. |

15503-86-3 |

Pictograms |

Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Sol in water and ethanol; sparingly sol in non-polar solvents In water, 5,200 mg/L @ 25 °C /Estimated/ |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isatidine RET-NO retrorsine N-oxide |

Origin of Product |

United States |

Occurrence and Biosynthesis of Isatidine

Natural Sources and Distribution of Isatidine-Containing Plants

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid N-oxide, found predominantly in specific botanical families known for producing pyrrolizidine alkaloids. wikipedia.orgciteab.com Its presence is indicative of the plant's secondary metabolism, often serving as a defense mechanism.

Primary Botanical Identification (e.g., Senecio species)

This compound has been directly isolated from several species within the Senecio genus, which belongs to the Compositae (Asteraceae) family. Notable examples include Senecio bupleuroids, Senecio isatideus, Senecio paucicalyculatus, Senecio retrorsus, and Senecio sceleratus. wikipedia.org Pyrrolizidine alkaloids, including this compound, are widely distributed among angiosperms, with over 95% of investigated PA-containing species found in four main families: Asteraceae (specifically tribes Eupatorieae and Senecioneae), Boraginaceae, Fabaceae (Leguminosae), and Orchidaceae. nih.gov In certain Asteraceae species, such as Senecio and Eupatorium, pyrrolizidine alkaloids are synthesized exclusively in the roots before being translocated to other plant organs via the phloem. nih.gov For instance, Senecio isatideus can accumulate retrorsine (B1680556), largely in its N-oxide form (this compound), to levels exceeding 5% of its dry weight before flowering. citeab.com

Table 1: Primary Botanical Sources of this compound

| Plant Species | Family | Key Characteristics | Reference |

| Senecio bupleuroids | Asteraceae | Direct isolation of this compound | wikipedia.org |

| Senecio isatideus | Asteraceae | Direct isolation; high this compound content pre-flowering | wikipedia.orgciteab.com |

| Senecio paucicalyculatus | Asteraceae | Direct isolation of this compound | wikipedia.org |

| Senecio retrorsus | Asteraceae | Direct isolation of this compound | wikipedia.org |

| Senecio sceleratus | Asteraceae | Direct isolation of this compound | wikipedia.org |

Association with Retrorsine-Producing Plant Species (e.g., Crotalaria)

Given that this compound is the N-oxide of retrorsine, its occurrence is inherently linked to plant species that produce retrorsine. wikipedia.org Consequently, this compound is expected to be present in any plant species from which retrorsine has been isolated. This includes various Crotalaria species, belonging to the Fabaceae (Leguminosae) family, as well as additional Senecio species. wikipedia.org Retrorsine itself has been reported in plants such as Senecio vernalis, Osyris alba, and Senecio brasiliensis. The Crotalaria genus is well-known for its production of pyrrolizidine alkaloids, including macrocyclic types.

Biosynthetic Pathways of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids (PAs) is a well-studied example of plant secondary metabolism, involving a series of enzymatic steps that transform primary metabolites into complex alkaloid structures.

Precursor Utilization and Core Skeleton Formation (e.g., Putrescine Involvement)

Pyrrolizidine alkaloids are structurally characterized by a necine base, which is a bicyclic ring system containing a nitrogen atom, and one or two necic acids that are esterified to this base. The formation of the necine base, the core skeleton of PAs, is intrinsically linked to primary metabolism, specifically involving the polyamines putrescine and spermidine (B129725). Both of these precursors are ultimately derived from the amino acid arginine. nih.gov

The initial and pathway-specific intermediate in PA biosynthesis is homospermidine. nih.gov Homospermidine is synthesized through a reaction involving putrescine and spermidine. Putrescine itself can be formed either by the decarboxylation of ornithine or by the decarboxylation of arginine followed by hydrolysis. In the presence of putrescine, spermidine acts as a substrate, with the putrescine semialdehyde moiety of spermidine combining with putrescine, leading to the release of 1,3-diaminopropane.

Table 2: Key Precursors in Pyrrolizidine Alkaloid Biosynthesis

| Precursor | Origin/Role in Primary Metabolism | Role in PA Biosynthesis | Reference |

| Arginine | Basic amino acid | Source of putrescine and spermidine | nih.gov |

| Ornithine | Amino acid | Decarboxylated to form putrescine | |

| Putrescine | Biogenic polyamine | Substrate for homospermidine formation | nih.gov |

| Spermidine | Biogenic polyamine | Provides aminobutyl group for homospermidine formation | nih.gov |

| Homospermidine | Rare polyamine | First pathway-specific intermediate; exclusive PA precursor | nih.gov |

Enzymology of Pyrrolizidine Alkaloid Synthesis (e.g., Homospermidine Synthase Activity)

The most characterized enzyme in the pyrrolizidine alkaloid biosynthetic pathway is homospermidine synthase (HSS), which catalyzes the first committed step. nih.gov HSS (EC 2.5.1.44 or EC 2.5.1.45) is responsible for the formation of homospermidine, which serves as the exclusive substrate for the subsequent steps in PA synthesis.

The enzymatic activity of HSS involves an NAD-dependent transfer of an aminobutyl moiety from spermidine to a molecule of putrescine. nih.gov Plant HSS exhibits high specificity for both putrescine and spermidine, and spermidine cannot function as a substrate in the absence of putrescine. The reaction mechanism catalyzed by HSS proceeds in three proposed steps:

NAD-dependent dehydrogenation of spermidine to 4-iminobutan-1-amine.

Water attacks, forming 4-aminobutanal (B194337) and releasing propane-1,3-diamine.

Condensation of 4-aminobutanal with putrescine, which yields homospermidine and regenerates NAD.

While HSS is the key entry enzyme, further enzymatic conversions are postulated to complete the biosynthesis of the diverse pyrrolizidine alkaloids, though the precise sequence of these enzymatic steps is not yet fully elucidated.

Genetic and Molecular Basis of Biosynthetic Pathways

Molecular studies have revealed that homospermidine synthase (HSS) originated through a gene duplication event from deoxyhypusine (B1670255) synthase (DHS). nih.gov DHS is an enzyme involved in primary metabolism, specifically in the posttranslational activation of eukaryotic initiation factor 5A (eIF5A). This evolutionary recruitment of a primary metabolic enzyme for secondary metabolism has occurred multiple times independently across different angiosperm lineages that produce pyrrolizidine alkaloids. Following these duplication events, the duplicated gene copies diverged, leading to specialized functions and regulatory mechanisms.

The expression of the HSS gene demonstrates diverse spatiotemporal patterns across various PA-producing species. For instance, in comfrey (B1233415) (Symphytum officinale), pyrrolizidine alkaloids are typically synthesized in the roots, with HSS activity localized in the cells of the root endodermis. However, research has shown that comfrey plants can activate a secondary site of HSS expression in the bundle sheath cells of specific leaves when inflorescences begin to develop. This activation leads to a significant increase in PA levels within the inflorescences, suggesting an adaptive mechanism for protecting reproductive structures. Genetic manipulation, such as CRISPR/Cas9-mediated genome editing, targeting the HSS-encoding gene in comfrey, has demonstrated that inactivating both HSS alleles can completely eliminate the production of pyrrolizidine alkaloids.

Table 3: Enzymes and Genetic Aspects of PA Biosynthesis

| Enzyme/Gene | Function | Origin/Evolutionary Aspect | Reference |

| Homospermidine Synthase (HSS) | Catalyzes the first pathway-specific step in PA biosynthesis; forms homospermidine from putrescine and spermidine. | Evolved from deoxyhypusine synthase (DHS) via gene duplication; multiple independent evolutionary events. | nih.gov |

| Deoxyhypusine Synthase (DHS) | Involved in posttranslational activation of eukaryotic initiation factor 5A (eIF5A) in primary metabolism. | Ancestral enzyme from which HSS evolved. | nih.gov |

Chemo-Ecological and Chemo-taxonomic Investigations Related to this compound

Pyrrolizidine alkaloids, including this compound, play significant roles in the chemical ecology of plants and serve as valuable markers in chemotaxonomic studies.

Chemo-Ecological InvestigationsPAs are primarily synthesized by plants as a defense mechanism against herbivores, insects, and pathogens.mdpi.comwikipedia.orgThis defensive role is a central aspect of their chemo-ecology. For example, certain butterflies and moths, such as those in the Lepidoptera subfamily Danainae (milkweed and clearwing butterflies), have evolved to feed on PA-containing plants and utilize the ingested alkaloids for their own defense against predators, and even as pheromones.biorxiv.orgcore.ac.ukThis highlights a co-evolutionary relationship between plants and their specialized herbivores, where the plant's production of PAs influences insect behavior and evolution.biorxiv.orgresearchgate.net

Research findings indicate that the presence of PAs can deter generalist herbivores, while some specialized herbivores have developed mechanisms to tolerate or even sequester these compounds. biorxiv.org This dynamic interaction shapes plant metabolic diversity and influences the structure of ecological communities. researchgate.net

Chemo-taxonomic InvestigationsChemotaxonomy, the classification of organisms based on their chemical constituents, heavily utilizes secondary metabolites like pyrrolizidine alkaloids.researchgate.netThe distribution patterns of specific PAs, including this compound and its precursors, can provide insights into the phylogenetic relationships and evolutionary pathways of plant lineages.biorxiv.orgresearchgate.net

Detailed research findings demonstrate the utility of PAs as chemotaxonomic markers:

Family-level Distribution: The presence of PAs is predominantly associated with three major plant families: Boraginaceae, Compositae (Asteraceae), and Leguminosae (Fabaceae). mdpi.commdpi.comresearchgate.net This consistent occurrence across these families reinforces their use as broad taxonomic indicators.

Genus and Species-level Specificity: Within these families, specific types of PAs can characterize particular genera or even species. For instance, the presence of monocrotaline-type PAs has been shown to be a chemotaxonomic marker at the infrageneric level within the Crotalaria genus, distinguishing sections like Calycinae and Crotalaria. researchgate.net Similarly, the systematic survey of retronecine-type PAs in Apocynaceae has revealed phylogenetically informative distribution patterns, confirming their presence in certain tribes and identifying novel sources. biorxiv.orgresearchgate.net

Biosynthetic Enzyme Evolution: The evolution of homospermidine synthase (HSS), the initial enzyme in PA biosynthesis, has been traced, showing independent evolutionary origins in various angiosperm lineages. biorxiv.org The identification of characteristic amino acid motifs in HSS (e.g., VXXXD) that evolved from ancestral motifs (e.g., IXXXN) provides a molecular chemotaxonomic marker, correlating with the capacity for PA biosynthesis. biorxiv.org

These investigations underscore the importance of this compound and other pyrrolizidine alkaloids not only in understanding plant defense mechanisms but also in elucidating the evolutionary history and classification of plant species.

Metabolism and Bioactivation of Isatidine

Metabolic Transformations of Isatidine In Vitro and In Vivo

The biotransformation of this compound is characterized by specific reductive, oxidative, and hydrolytic processes that dictate its ultimate biological impact.

A significant metabolic transformation of this compound is its reduction to retrorsine (B1680556), a prototypic hepatotoxic pyrrolizidine (B1209537) alkaloid fu-berlin.de. This conversion primarily occurs in the intestinal tract of rats, with the gut microbiota potentially playing a crucial role in this reductive process nih.gov. The reduction of this compound to retrorsine in the gut is a key factor explaining the substantial increase in toxicity observed when this compound is administered orally compared to parenteral routes nih.gov. Studies indicate that retrorsine can interact with gut microbiota, influencing intestinal inflammation and barrier function nih.gov.

N-oxidation is generally considered a detoxification pathway for pyrrolizidine alkaloids (PAs), leading to the formation of pyrrolizidine alkaloid N-oxides (PANO), which are typically more water-soluble and can be conjugated for excretion nih.govcfs.gov.hkfood.gov.uk. However, this pathway is metabolically reversible, meaning PANO can revert back to the parent PA, which then becomes susceptible to further oxidation into dehydropyrrolizidine alkaloids (DHPA) nih.govcfs.gov.hk.

Hydrolysis represents another vital detoxification route for PAs. This process involves the cleavage of the ester functional group, yielding necine bases and necic acids, which are considered non-toxic and are readily excreted, primarily via urine, due to their increased water solubility nih.govcfs.gov.hkfood.gov.ukresearchgate.net. The efficiency of hydrolytic detoxification can vary, with more complex or bulky necic acid moieties in macrocyclic diesters potentially hindering this process, thereby increasing toxicity cfs.gov.hk.

Table 1: Key Metabolic Transformations of this compound and Pyrrolizidine Alkaloids

| Pathway | Substrate | Product(s) | Role | Contributing Factor(s) |

| Reductive Metabolism | This compound | Retrorsine | Bioactivation | Gut microbiota |

| N-Oxidation | Pyrrolizidine Alkaloids | Pyrrolizidine Alkaloid N-oxides (PANO) | Detoxification (reversible) | Cytochrome P450, Flavin-containing monooxygenase food.gov.ukmdpi.com |

| Hydrolytic Detoxification | Pyrrolizidine Alkaloids | Necine bases, Necic acids | Detoxification | Esterases food.gov.ukresearchgate.netmdpi.com |

Role of Xenobiotic-Metabolizing Enzymes in this compound Activation

Xenobiotic-metabolizing enzymes play a critical role in the bioactivation of pyrrolizidine alkaloids, including those structurally related to this compound.

Cytochrome P450 (CYP) isozymes are central to the metabolic activation of 1,2-unsaturated pyrrolizidine alkaloids, transforming them into highly reactive, electrophilic pyrrole (B145914) derivatives cfs.gov.hkmdpi.comnih.govsci-hub.box. Specifically, the CYP3A4 isozyme is a major contributor to this bioactivation, leading to the generation of dehydropyrrolizidine alkaloids (DHPAs) fu-berlin.dearizona.eduresearchgate.netjfda-online.com. Studies have indicated that CYP3A4 is principally involved in the formation of DHP and retrorsine N-oxide from riddelliine N-oxide, highlighting its broad role in PA metabolism jfda-online.comnih.gov. The induction of CYP450 isozymes can increase the formation of toxic CYP3A4 metabolites, potentially enhancing the toxicity of PAs fu-berlin.de.

The liver is the primary site for the metabolic activation of pyrrolizidine alkaloids mdpi.comnih.govsci-hub.boxarizona.edu. Hepatic P450 enzymes are essential for the bioactivation of PAs, as evidenced by studies using liver-specific Cpr-null mice, where the absence of hepatic P450 activity significantly reduced PA-induced toxicity arizona.edu. While extrahepatic tissues such as the intestine, lung, and kidney also express CYP enzymes, their metabolic capacity is generally lower compared to the liver mdpi.comwuxiapptec.com. However, extrahepatic CYPs can still influence local tissue function, drug exposure, and toxicity at these sites, though they may not mediate total body clearance of xenobiotics arizona.edumdpi.com. Liver-derived reactive PA metabolites have been shown to be transported to other organs, such as the lungs and intestines, where they can exert toxicity arizona.edu.

Table 2: Enzyme Systems in Pyrrolizidine Alkaloid Metabolism

| Enzyme System | Primary Location | Role in PA Metabolism | Key Isozyme(s) |

| Cytochrome P450 (CYP) | Liver (primary), Extrahepatic tissues | Bioactivation (formation of DHPAs) | CYP3A4 fu-berlin.dearizona.eduresearchgate.netjfda-online.com |

| Esterases | Liver microsomal and cytosolic | Detoxification (hydrolysis) | Not specified food.gov.ukmdpi.com |

| Flavin-containing monooxygenase | Liver | N-oxidation | Not specified food.gov.ukmdpi.com |

Formation of Reactive Intermediates

The metabolic activation of 1,2-unsaturated pyrrolizidine alkaloids, including those derived from this compound's conversion to retrorsine, leads to the formation of highly reactive intermediates. These intermediates are primarily pyrrolic esters or dehydropyrrolizidine alkaloids (DHPAs) nih.govcfs.gov.hkmdpi.com. These compounds are electrophilic and highly unstable, readily reacting with cellular macromolecules cfs.gov.hknih.govsci-hub.boxresearchgate.netwikipedia.org.

The formation of these reactive metabolites is considered the key event in pyrrolizidine alkaloid intoxication mdpi.com. Once formed, DHPAs can undergo several fates: they can bind covalently to cellular proteins and DNA, forming pyrrole-protein adducts and pyrrole-DNA adducts nih.govcfs.gov.hkmdpi.comnih.govsci-hub.boxresearchgate.net. This adduct formation is a critical mechanism underlying the hepatotoxicity, genotoxicity, and carcinogenicity associated with pyrrolizidine alkaloids nih.govmdpi.comnih.govsci-hub.boxresearchgate.net. Alternatively, these reactive pyrrolic metabolites can be detoxified through conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST), leading to the formation of GSH conjugates that are subsequently excreted nih.govcfs.gov.hkmdpi.comnih.gov. The balance between the formation of these toxic pyrrolic metabolites and their detoxification pathways is a major determinant of species susceptibility to PA intoxication mdpi.com.

Table 3: Reactive Intermediates and Their Fates

| Reactive Intermediate | Formation Pathway | Fate 1: Detoxification | Fate 2: Toxic Interaction |

| Dehydropyrrolizidine Alkaloids (DHPAs) | Cytochrome P450-mediated oxidation of PAs cfs.gov.hkmdpi.comnih.gov | Conjugation with Glutathione (GSH) via GST nih.govcfs.gov.hkmdpi.comnih.gov | Covalent binding to proteins and DNA (adduct formation) nih.govcfs.gov.hkmdpi.comnih.govsci-hub.boxresearchgate.net |

Molecular and Cellular Mechanisms of Isatidine Induced Effects

Genotoxic Mechanisms and DNA Interaction

The genotoxicity of Isatidine is a direct consequence of its metabolic conversion to electrophilic pyrrolic esters. These reactive intermediates are potent alkylating agents that readily interact with the nucleophilic centers in DNA, leading to the formation of adducts, cross-links, and chromosomal damage. nih.govnih.gov

Upon metabolic activation, this compound, like other tumorigenic pyrrolizidine (B1209537) alkaloids, is converted to reactive pyrrolic metabolites. mdpi.com A key common metabolite formed from many PAs is 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). mdpi.comnih.govnih.gov This reactive DHP intermediate can covalently bind to DNA bases, forming DHP-derived DNA adducts. mdpi.comnih.gov The formation of these adducts is considered a critical initiating event in the genotoxicity and carcinogenicity of PAs. mdpi.commdpi.com Studies on various PAs, including those structurally related to this compound, have demonstrated that these DHP-derived DNA adducts are formed in the liver and can serve as biomarkers for PA exposure and tumorigenicity. mdpi.comnih.govnih.gov The covalent binding of these bulky adducts to the DNA helix can distort its structure, interfering with normal cellular processes like DNA replication and transcription, which can lead to mutations if not properly repaired. mdpi.commdpi.com

The reactive pyrrolic metabolites derived from this compound are bifunctional alkylating agents, meaning they have two electrophilic sites capable of reacting with nucleophilic sites on DNA. nih.gov This bifunctionality allows them to form not only single DNA adducts but also DNA cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands). mdpi.com Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA double helix, which is essential for both replication and transcription. mdpi.com

The formation of DNA adducts and cross-links constitutes significant DNA damage that can trigger cellular repair mechanisms. nih.gov However, if the damage is overwhelming or if the repair is inaccurate, it can lead to the formation of more severe genetic lesions, such as chromosomal aberrations. nih.govnih.gov Chromosomal aberrations are large-scale changes in chromosome structure, including breaks, deletions, and rearrangements. nih.gov Pyrrolizidine alkaloids have been shown to be potent inducers of chromosomal aberrations and micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are lost during cell division. nih.gov The presence of such aberrations is a hallmark of genotoxic insult and is strongly associated with cancer development. nih.govnih.gov

The genotoxic potential of this compound has been evaluated in various in vitro assay systems that utilize mammalian cell lines. These assays provide a controlled environment to study the mechanisms of DNA damage.

Single Cell Gel Electrophoresis (Comet Assay): This sensitive technique is used to detect DNA strand breaks in individual cells. nih.govsemanticscholar.orgnih.gov In a study using human hepatoma (HepG2) cells, this compound was shown to cause a significant increase in DNA strand breaks. nih.gov The lowest concentration to produce a notable effect was 500 μM, suggesting that HepG2 cells possess the metabolic capability to activate this compound into its DNA-damaging form. nih.gov

Chromosomal Aberration and Micronucleus Assays: These cytogenetic assays are used to visualize chromosomal damage. This compound, along with other PAs, has been found to induce micronuclei in cultured rat hepatocytes. nih.gov Cell lines like HepG2, which are metabolically competent, and V79 Chinese hamster lung cells, which are often used in co-culture with a metabolic activation system, are standard models for these assessments. d-nb.infonih.gov Studies on various PAs in HepG2 cells have confirmed their ability to induce micronuclei in a dose-dependent manner, highlighting the structure-dependent genotoxic potency of these compounds. d-nb.infounipg.it

| Assay | Cell Line | Endpoint Measured | Result | Reference |

|---|---|---|---|---|

| Single Cell Gel Electrophoresis (Comet Assay) | Human Hepatoma (HepG2) | DNA Strand Breaks | Positive (Significant effect at 500 μM) | nih.gov |

| Micronucleus Assay | Cultured Rat Hepatocytes | Micronucleus Formation | Positive | nih.gov |

Since this compound requires metabolic activation to exert its genotoxicity, in vitro test systems using cell lines that lack metabolic capacity (like V79 cells) require an external source of metabolic enzymes. nih.gov Two commonly used systems are the S9 mix and primary hepatocytes.

S9 Mix: This is a post-mitochondrial supernatant fraction obtained from the liver homogenate of rodents (usually rats) that have been treated with enzyme-inducing agents like Aroclor 1254. nih.govnih.gov It contains a cocktail of microsomal enzymes, including cytochrome P450s, necessary for activating pro-mutagens. capes.gov.br

Primary Hepatocytes: These are freshly isolated liver cells that retain a more physiologically relevant profile of metabolic enzymes compared to the S9 fraction. nih.govnih.gov They can be used in co-culture with the target cells (e.g., V79 cells) to provide metabolic activation. nih.gov

The choice of activation system can significantly influence the outcome of genotoxicity tests. Studies comparing the two systems have shown different activation capacities for various chemicals. nih.govnih.gov For some compounds, S9 mix may be more effective, while for others, primary hepatocytes provide a more accurate representation of in vivo metabolism due to the presence of both activation and detoxification pathways. nih.gov For pyrrolizidine alkaloids, studies have demonstrated positive results in DNA repair tests using primary hepatocytes from rats, hamsters, and mice, indicating these cells effectively bioactivate the compounds. nih.gov Therefore, selecting the appropriate metabolic activation system is a critical methodological consideration for accurately assessing the genotoxic potential of compounds like this compound in vitro.

Protein Adduction and Cellular Perturbations

In addition to interacting with DNA, the electrophilic pyrrolic metabolites of this compound also target cellular proteins, leading to widespread cellular dysfunction.

The reactive pyrrolic metabolites generated from this compound are potent electrophiles that readily react with nucleophilic functional groups found in amino acid residues of proteins, such as the sulfhydryl (–SH) group of cysteine and the amino (–NH₂) group of lysine. nih.gov This reaction results in the formation of stable, covalent pyrrole-protein adducts. nih.govnih.govmdpi.com The formation of these adducts has been extensively documented for various hepatotoxic PAs. researchgate.netmdpi.com

The covalent modification of proteins can lead to a variety of cellular perturbations. It can alter the protein's three-dimensional structure, leading to a loss of its biological function. This can affect enzymes, structural proteins, and signaling proteins, disrupting numerous cellular pathways. nih.govmdpi.com The formation of pyrrole-protein adducts is considered a key mechanism in PA-induced cytotoxicity and hepatotoxicity. nih.govmdpi.com These adducts can be detected in the liver and blood and are considered reliable biomarkers for exposure to toxic PAs and the resulting liver injury. mdpi.commdpi.com

Impact on Cellular Homeostasis and Signaling Pathways

The hepatotoxicity of this compound is rooted in its disruption of fundamental cellular processes. Once this compound is reduced to retrorsine (B1680556), it undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, into highly reactive pyrrolic metabolites. mdpi.com These metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to widespread cellular dysfunction. mdpi.com

One of the key pathways affected is bile acid homeostasis. The metabolic activation of retrorsine has been shown to disrupt the regulation of bile acid transporters in mice. nih.gov This disruption is mediated through the activation of the Nrf2 signaling pathway, which leads to altered expression of bile acid transporters such as Mrp2, Mrp3, Mrp4, and Ostβ. nih.gov The resulting imbalance in bile acid concentrations can contribute to cholestatic liver injury. mdpi.com

Furthermore, exposure to retrorsine and other related PAs has been demonstrated to induce significant oxidative stress, mitochondrial damage, and endoplasmic reticulum stress in liver cells. semanticscholar.org This is accompanied by an increase in intracellular calcium concentration, further disturbing cellular homeostasis. semanticscholar.org Transcriptomic analyses of hepatocytes exposed to PAs have revealed the deregulation of critical signaling pathways involved in cell cycle regulation and DNA damage repair, providing a molecular basis for their carcinogenic potential. nih.govnih.gov

The table below summarizes the key signaling pathways and cellular processes impacted by this compound's active metabolite, retrorsine.

| Cellular Process/Pathway | Key Molecular Effects | Consequence |

| Bile Acid Homeostasis | Activation of Nrf2 pathway; altered expression of Mrp2, Mrp3, Mrp4, and Ostβ transporters. nih.gov | Disruption of bile acid transport, leading to potential cholestatic injury. mdpi.com |

| Cell Cycle Regulation | Deregulation of genes involved in cell cycle progression. nih.govnih.gov | Arrest in the S phase and G2/M phase of the cell cycle, inhibiting cell proliferation. semanticscholar.orgnih.gov |

| DNA Damage Response | Formation of DNA adducts by reactive pyrrolic metabolites. researchgate.net | Impairment of DNA damage repair mechanisms. nih.govnih.gov |

| Oxidative Stress | Increased production of reactive oxygen species (ROS). semanticscholar.org | Damage to lipids, proteins, and DNA. |

| Mitochondrial Function | Decreased mitochondrial membrane potential. semanticscholar.org | Impaired energy production and initiation of apoptosis. |

| Endoplasmic Reticulum (ER) Function | Induction of ER stress. semanticscholar.org | Disruption of protein folding and calcium homeostasis. |

| Calcium Homeostasis | Increased intracellular calcium concentration. semanticscholar.org | Activation of deleterious enzymes and contribution to cell death pathways. |

Cellular Responses to this compound Exposure

The cellular response to this compound-induced damage is multifaceted, involving mechanisms of cell injury and attempts at repair and adaptation. The severity and outcome of this response depend on the extent of the initial damage.

Mechanisms of Cell Injury and Organelle Dysfunction (e.g., Hepatocellular Damage)

The primary mechanism of this compound-induced hepatocellular damage is the formation of reactive pyrrolic metabolites from its active form, retrorsine. mdpi.com These metabolites are powerful alkylating agents that bind to cellular nucleophiles, leading to the formation of pyrrole-protein and pyrrole-DNA adducts. mdpi.com The adduction of proteins can impair their function, leading to enzyme inactivation and disruption of structural integrity. mdpi.com

A significant consequence of retrorsine exposure is the induction of apoptosis, or programmed cell death, in hepatocytes. nih.gov Studies in rats have shown that retrorsine-induced liver injury is associated with an increased Bax/Bcl-xL protein ratio, which is a key indicator of the mitochondrial pathway of apoptosis. nih.gov This is accompanied by the localization of the pro-apoptotic protein Bax to the mitochondria and the subsequent release of cytochrome c, a critical step in the apoptotic cascade. nih.gov

| Mechanism of Injury | Description | Key Molecular Players |

| Formation of Reactive Metabolites | Cytochrome P450-mediated conversion of retrorsine to dehydropyrrolizidine alkaloids. mdpi.com | Cytochrome P450 enzymes. |

| Macromolecular Adduction | Covalent binding of reactive metabolites to cellular proteins and DNA. mdpi.com | Pyrrole-protein adducts, Pyrrole-DNA adducts. |

| Induction of Apoptosis | Activation of the mitochondrial pathway of programmed cell death. nih.gov | Bax, Bcl-xL, Cytochrome c. |

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential and energy production. semanticscholar.org | Reactive Oxygen Species (ROS). |

| Endoplasmic Reticulum Stress | Impairment of protein folding and calcium storage. semanticscholar.org | Unfolded Protein Response (UPR) pathways. |

| Necrosis | Cell lysis and release of cellular contents, leading to inflammation. mdpi.com | Loss of ATP, membrane damage. |

Endogenous Repair Mechanisms and Adaptation

In the face of this compound-induced toxicity, cells activate a range of defense and repair mechanisms. A primary response to the genotoxic effects of retrorsine's metabolites is the activation of DNA damage repair pathways. nih.govnih.gov However, transcriptomic studies on PAs suggest that these repair pathways themselves can be disrupted, which may contribute to the carcinogenicity of these compounds. nih.govnih.gov

In the context of retrorsine-induced liver injury where hepatocyte proliferation is blocked, a notable adaptive response has been observed. Following partial hepatectomy in rats pre-treated with retrorsine, liver mass can be reconstituted through the proliferation of a population of small, hepatocyte-like progenitor cells (SHPCs). nih.gov This suggests an alternative regenerative pathway that can be activated when mature hepatocytes are unable to divide. nih.gov

The removal of damaged hepatocytes is also a critical part of the adaptive response. The apoptotic process, as described above, allows for the controlled elimination of irreversibly injured cells without provoking a significant inflammatory response. nih.gov This facilitates the clearance of damaged cells and creates space for potential regeneration. nih.gov

However, the capacity of these repair and adaptive mechanisms is limited. Chronic exposure to this compound can overwhelm these defenses, leading to progressive liver damage, fibrosis, and potentially the development of tumors.

Preclinical Investigation Models and Methodologies for Isatidine Research

In Vivo Animal Models for Investigating Isatidine Effects

Animal models are crucial for understanding the systemic effects of this compound, particularly chronic exposure and its impact on various organ systems.

Chronic exposure studies in rodents have been instrumental in characterizing the long-term toxic effects of this compound. In one notable study, albino Wistar rats (8 male and 14 female) were administered this compound in their drinking water at concentrations of 0.05 mg/ml, subsequently reduced to 0.03 mg/ml, three days per week for approximately 20 months. The findings revealed significant pathological changes: 5 rats developed nodular hyperplasia of the liver, and 5 males and 5 females exhibited multiple hepatomas accompanied by atypical hyperplasia of the endothelial cells. One rat, which died after 14 months of treatment, also showed multiple metastases. nih.gov

Pyrrolizidine (B1209537) alkaloids, including this compound, have been shown to induce liver tumors in rats and mice aacrjournals.orgnih.govresearchgate.net. The liver is the primary target organ for carcinogenicity induced by many PAs. nih.gov

The susceptibility to pyrrolizidine alkaloid toxicity, including this compound, varies significantly among different animal species. Generally, cattle, horses, rats, and mice are considered highly susceptible, resembling humans in their response to PA intoxication. In contrast, species such as sheep, rabbits, and guinea pigs exhibit relative resistance to pyrrolizidine alkaloid toxicity. mdpi.comresearchgate.net This variation in susceptibility is largely attributed to differences in the balance between the formation of toxic pyrrolic metabolites and the detoxification pathways that produce non-toxic N-oxides or hydrolyzed metabolites. mdpi.com

The following table summarizes the comparative susceptibility of various animal species to pyrrolizidine alkaloid toxicity:

| Species | Susceptibility to PA Toxicity |

| Cattle | Highly Susceptible |

| Horses | Highly Susceptible |

| Rats | Highly Susceptible |

| Mice | Highly Susceptible |

| Sheep | Relatively Resistant |

| Rabbits | Relatively Resistant |

| Guinea Pigs | Relatively Resistant |

| Pigs | Most Susceptible |

| Poultry | Most Susceptible |

This compound, like other pyrrolizidine alkaloids, primarily targets the liver, leading to a range of pathological manifestations. In chronic exposure studies in rats, observed lesions included nodular hyperplasia and the development of multiple hepatomas, often with atypical hyperplasia of endothelial cells. nih.govresearchgate.netcapes.gov.br Beyond the liver, PAs have been reported to induce tumors in other tissues in animal models, such as the lung, kidney, skin, bladder, brain, spinal cord, pancreatic islets, and adrenal gland. nih.gov Chronic administration of pyrrolizidine alkaloids, including this compound, has also been associated with lung edema and general liver damage. nih.gov

Several factors can influence the in vivo outcomes of this compound exposure, including sex and nutritional status.

Sex: Studies on pyrrolizidine alkaloids, including this compound, have indicated that sex plays a significant role in the susceptibility of rats to their toxic effects. For instance, in experiments with retrorsine (B1680556) (an alkaloid closely related to this compound), male rats exhibited a much higher susceptibility and shorter survival times compared to female rats of the same weight and age. While the exact LD50 values differed between retrorsine and this compound, the influence of sex on toxicity was observed to be similar for this compound, with males generally being more susceptible. journals.co.za

Nutritional Status: The nutritional status of an animal can significantly influence the toxicity of various pollutants and chemicals. Poor nutrition has been shown to exacerbate the toxic effects of environmental pollutants. nih.gov While specific detailed research findings directly linking this compound toxicity to nutritional status in animal models were not extensively detailed in the provided search results, it is a recognized factor in general carcinogenicity studies, where the results of animal experiments indicate that carcinogenicity may be influenced by factors such as age, sex, and nutritional status. toxicdocs.orgscielo.br

In Vitro Cellular and Tissue Models

In vitro models provide controlled environments to study the cellular and molecular mechanisms of this compound's effects, particularly its metabolism and genotoxicity.

Primary cell cultures, especially primary hepatocytes, are valuable tools for investigating the metabolic activation and toxicity of compounds like this compound. Hepatocytes are preferred due to the liver's central role in drug metabolism and detoxification. upmbiomedicals.com

Studies using primary rat hepatocytes have demonstrated their utility in genetic toxicology, particularly for compounds requiring metabolic activation. For this compound, prolonged exposure in primary rat hepatocyte cultures was found to be essential to detect its mutagenic potential, yielding positive results in the hepatocyte micronucleus assay. This contrasts with results from V79-cells/S9-mix cultures, where this compound was not mutagenic, highlighting the importance of intact cellular metabolic systems for accurate toxicity assessment of pre-mutagens. nih.govnih.gov Primary hepatocytes offer advantages over permanently dividing cell lines due to their broad spectrum of metabolizing enzymes, ensuring adequate activation of most xenobiotics. nih.gov They also allow for continuous treatment periods, which is crucial for compounds like this compound that may require longer exposure to manifest their genotoxic potential. nih.govnih.gov

The clastogenic activity of this compound has been investigated using primary hepatocytes. While this compound showed weak activity in V79 cells without a metabolizing system and was not mutagenic with S9 mix in short-term treatments, prolonged treatment (18 hours) in the presence of primary hepatocytes led to clear, concentration-dependent positive responses for clastogenic activity. nih.gov This suggests that primary hepatocytes provide a more relevant in vitro model for assessing the genotoxicity of compounds like this compound that undergo complex metabolic activation. nih.gov

Structure Activity Relationships Sar and Computational Studies of Isatidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This methodology is widely applied in various fields of chemistry and biology to predict the activity of new compounds or to gain insights into the mechanisms of action acs.org. For complex natural products like pyrrolizidine (B1209537) alkaloids (PAs), QSAR provides a systematic framework to elucidate how specific structural features influence their biological potential nih.govoup.com.

Application of QSAR Methodologies to Pyrrolizidine Alkaloids and Related Derivatives

The application of QSAR methodologies to pyrrolizidine alkaloids, including derivatives like Isatidine (retrorsine N-oxide), has been instrumental in identifying key structural determinants of their biological activity. Studies involving over 600 different PAs have utilized algorithms such as Random Forest and Artificial Neural Networks to predict their potential for specific biological interactions, particularly those related to the liver nih.govoup.comdatadryad.orgresearchgate.net. These models have identified a rank order of influence for various structural features on the compounds' activity.

The following table summarizes the identified rank order of influence of key structural features on the biological activity of pyrrolizidine alkaloids, as determined by QSAR analyses:

| Structural Feature Category | Rank Order of Influence (Highest to Lowest) |

| Necine Base | Otonecine > Retronecine > Platynecine |

| Necine Base Modification | Dehydropyrrolizidine >> Tertiary PA = N-oxide |

| Necic Acid | Macrocyclic Diester ≥ Open-Ring Diester > Monoester |

These QSAR models provide valuable insights into how modifications to the core pyrrolizidine structure, such as those present in this compound, can modulate their biological potential.

In Silico Approaches for Mechanistic Insights and Compound Design

In silico approaches, encompassing a range of computational techniques, are increasingly employed to gain mechanistic insights into the biological interactions of compounds like this compound and to guide the design of novel derivatives. These methods complement traditional experimental studies by providing molecular-level details and predictive capabilities mdpi.commdpi.comnih.gov.

For pyrrolizidine alkaloids, computational methods have been utilized to investigate their potential molecular targets and the underlying mechanisms of their biological activities. For instance, inverse docking and multiple stepwise linear regression have been applied to screen potential protein targets of various PAs within glutathione (B108866) (GSH) metabolism pathways mdpi.com. This research identified a specific target pattern involving glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1) as characteristic of certain biologically active PAs mdpi.com. The molecular mechanisms of interactions between PAs and these two targets were further elucidated through ligand-protein interaction analysis, highlighting their significance in GSH metabolism mdpi.com.

Beyond specific enzyme interactions, machine learning-based prediction webservers and molecular docking have been used to identify broader potential molecular targets for PAs. One notable finding from such studies is the high affinity binding of PAs to the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1), suggesting a potential role in neurobiological interactions mdpi.com. Physiologically based kinetic (PBK) modeling, an in silico approach, has also been employed to investigate the relative potency of pyrrolizidine alkaloid N-oxides (like this compound, which is retrorsine (B1680556) N-oxide) compared to their parent PAs, providing insights into their metabolic fate and potential for biological interaction in vivo fu-berlin.denih.gov. These computational studies are crucial for understanding the intricate relationships between the structure of this compound and its biological activities, paving the way for informed compound design.

Advanced Analytical Methodologies for Isatidine and Pyrrolizidine Alkaloids

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for the accurate analysis of Isatidine and other PAs in complex matrices, particularly plant materials. The diversity in PA structures and their N-oxides necessitates optimized extraction and clean-up procedures to ensure high recovery and minimize matrix interference.

Optimization of Solid-Liquid Extraction for Plant Matrices

Solid-liquid extraction (SLE) is a foundational step in isolating pyrrolizidine (B1209537) alkaloids from plant matrices. The selection of extraction solvent and conditions is paramount, given the hydrophilic and basic nature of PAs and their N-oxides. Polar solvents or acidified aqueous solutions are commonly employed, with 0.05 M sulfuric acid and 2% formic acid in water being frequently utilized. bund.demdpi.comuva.es

Optimization studies have explored various parameters to maximize extraction efficiency. For instance, different extraction media, including methanol (B129727), ethanol, 1% methanolic tartaric acid, 2.5% HCl, and 5% CH₃COOH, have been investigated. researchgate.net Techniques such as maceration, percolation, electric basket extraction, ultrasonic water bath, and Soxhlet extraction are applied. researchgate.netd-nb.info Research indicates that short extraction times are generally preferred to prevent degradation of sensitive PA compounds. d-nb.info An optimized method for PA extraction from comfrey (B1233415) involved a 2-hour extraction at 100 ± 5°C using a 1% methanolic solution of tartaric acid. researchgate.net A typical procedure for plant material involves weighing 2.0 ± 0.1 g of the sample, adding 20 mL of extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid), sonicating for 15 minutes, and then centrifuging the mixture. bund.demdpi.com It is important to note that N-oxides are often present alongside basic PAs in plants, and these polar N-oxides can be reduced to their basic alkaloid forms prior to extraction to determine total alkaloid content. nih.govup.ac.za

Application of Solid-Phase Extraction (SPE) and Modern QuEChERS Procedures

Following initial solid-liquid extraction, clean-up and pre-concentration are often achieved through solid-phase extraction (SPE) or modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures. SPE is widely recognized as a robust method for purifying PA extracts from complex matrices. uva.esresearchgate.net Reversed-phase C18 material is a common choice for SPE purification, while strong cation exchange (SCX) cartridges are particularly effective for isolating both PAs and their N-oxides. bund.deup.ac.zaresearchgate.netlcms.cznih.gov

A typical SPE protocol involves conditioning the cartridge with methanol and water, loading the sample, washing with water, drying the cartridge, and finally eluting the PAs with methanol. bund.de Recoveries for SPE can vary depending on the matrix and the specific SPE material, ranging from 57-70% in honey samples to 78.3-101.3% for aqueous pyrrolizidine alkaloid mixtures using modified halloysite (B83129) nanotubes. up.ac.zamdpi.com

The QuEChERS method has emerged as a suitable and advantageous alternative for the simultaneous determination of multiple analytes, offering a rapid, cost-effective, and environmentally friendly approach for extraction and clean-up. encyclopedia.pub The QuEChERS procedure typically comprises two main steps: an extraction step based on salting-out partitioning (e.g., using acetonitrile (B52724) with magnesium sulfate (B86663) and sodium chloride) and a clean-up step involving dispersive solid-phase extraction (dSPE) with various sorbent materials like primary secondary amine (PSA) or modified mesostructured silicas. encyclopedia.pubnih.gov This method has been successfully applied to the analysis of PAs in diverse matrices such as honey, tea, and aromatic herbs. nih.govjst.go.jpresearchgate.netnifdc.org.cn Miniaturized QuEChERS methods have also been developed, reducing sample and solvent quantities (e.g., 0.2 g sample, 2 mL solvent). nih.gov Reported recoveries for PAs/PANOs using QuEChERS methods generally fall within acceptable ranges, with average recoveries between 61-128% and relative standard deviations (RSDs) below 15%. nih.gov For honey samples, QuEChERS methods have shown recoveries between 71.8% and 103.5% with RSDs ranging from 3.3% to 9.2%. nifdc.org.cn

High-Resolution Chromatographic Separation and Detection

The complexity of PA mixtures and the need for trace-level detection necessitate the use of high-resolution chromatographic techniques coupled with sensitive detection methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the "golden standard" and preferred method for the analysis of pyrrolizidine alkaloids, including this compound, at trace levels due to its exceptional sensitivity and selectivity. uva.essemanticscholar.orgmdpi.comresearchgate.net Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) further enhances analytical speed and resolution. mdpi.comlcms.cznih.govnifdc.org.cn

Mass spectrometric detection is typically performed in positive electrospray ionization (ESI) mode. mdpi.comlcms.cznih.govnifdc.org.cn Multiple Reaction Monitoring (MRM) mode is widely adopted for its high sensitivity and specificity, allowing for the transition from a molecular ion to specific fragments of the target molecule. mdpi.comlcms.cznifdc.org.cnacs.orgmdpi.com Characteristic fragment ions at m/z 120 and m/z 138 are frequently observed for retronecine-type PAs, aiding in their identification and quantification. lcms.czacs.org

Common chromatographic conditions involve the use of C18 reversed-phase columns, such as the ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm). mdpi.comnifdc.org.cn Mobile phases typically consist of aqueous solutions containing formic acid (e.g., 0.05% formic acid in water) and an organic solvent like acetonitrile. mdpi.comnifdc.org.cnacs.org

Table 1: Representative LC-MS/MS Performance Parameters for Pyrrolizidine Alkaloids

| Parameter | Range/Value | Reference |

| Detection Limits (LODs) | 0.015–0.75 µg/kg (various matrices) | mdpi.com |

| 0.04–0.2 µg/kg (honey) | researchgate.net | |

| 0.5 µg/kg (most PAs in food) | researchgate.net | |

| Quantification Limits (LOQs) | 0.05–2.5 µg/kg (various matrices) | mdpi.com |

| 0.1–0.7 µg/kg (honey) | researchgate.net | |

| 1 µg/kg (herbs) | nih.gov | |

| 0.20–0.90 ng/mL (honey) | nifdc.org.cn | |

| Recoveries (Average) | 64.5–112.2% (various matrices) | mdpi.com |

| 80–120% (honey), 70–85% (herbal tea) | lcms.cz | |

| Relative Standard Deviation (RSD) | <15% (interday and intraday precision) | mdpi.comnih.gov |

| 3.3–9.2% (honey) | nifdc.org.cn |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile pyrrolizidine alkaloids and their metabolites. up.ac.zanih.gov While many PAs are sufficiently volatile and thermostable for GC analysis without modification, some hydroxylated PAs may require derivatization, such as trimethylsilyl (B98337) derivatives, to enhance their volatility and stability for effective chromatographic separation. up.ac.zamdpi.comnih.gov This derivatization step can, however, complicate the direct identification of PA N-oxides. mdpi.com

GC-MS is particularly useful for profiling alkaloids and identifying less readily available taxa. nih.gov It can provide crucial information on retention behavior and characteristic fragmentation patterns, which are valuable for identifying unknown PAs. up.ac.za Beyond PAs, GC-MS is also employed in the comprehensive profiling of complex mixtures, identifying compounds such as ketones, aldehydes, acids, esters, phenols, hydrocarbons, and other nitrogen-containing compounds. unica.it

Advanced Hyphenated Techniques in Alkaloid Profiling

The field of alkaloid profiling has significantly benefited from the integration of advanced hyphenated techniques, which combine separation methods (e.g., chromatography) with spectroscopic detection. nih.govjetir.orgcolab.wsresearchgate.netnih.gov These integrated systems offer numerous advantages, including faster analysis times, increased automation, higher throughput, improved reproducibility, and reduced environmental impact due to lower solvent consumption. jetir.org

Beyond the widely used LC-MS/MS and GC-MS, other advanced hyphenated techniques play crucial roles:

High-Resolution Mass Spectrometry (HRMS) : When coupled with LC (LC-HRMS), HRMS provides high mass accuracy and resolution, enabling confident identification of both known and unknown PAs, even in complex matrices, by providing precise elemental composition. researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : As previously mentioned, UHPLC-MS/MS represents an evolution of LC-MS/MS, offering enhanced speed, sensitivity, and chromatographic resolution, making it ideal for the rapid and comprehensive analysis of numerous PAs simultaneously. mdpi.comnih.govnifdc.org.cn

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-NMR-MS : These techniques are powerful tools for the structural elucidation of isolated alkaloids and for chemical fingerprinting, providing detailed structural information in real-time after chromatographic separation. nih.govjetir.orgresearchgate.netnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : CE-MS is particularly suited for the analysis of polar or charged compounds, offering advantages such as rapid isolation, minimal sample pre-processing, and low organic solvent utilization due to the use of inexpensive silica (B1680970) capillaries. nih.gov

These advanced hyphenated platforms are indispensable for both targeted and untargeted metabolomics studies, enabling complete chromatographic isolation, quantification, and structural characterization of alkaloids like this compound and other PAs in diverse biological and food matrices. nih.gov

Emerging Analytical Strategies

The development of novel analytical techniques is crucial for the efficient and sensitive detection of pyrrolizidine alkaloids, including this compound, in various matrices. These emerging strategies aim to overcome the limitations of traditional methods, offering improved specificity, sensitivity, and throughput.

Electrochemical Sensor Development for Pyrrolizidine Alkaloid Detection

Electrochemical sensors represent a promising avenue for the rapid and cost-effective detection of pyrrolizidine alkaloids. Research in this area has explored the use of single-use sensors for the quantitative determination of specific PAs. For instance, a simple and inexpensive electrochemical assay has been developed for senecionine (B1681732) (SEN), a significant pyrrolizidine alkaloid, utilizing a pencil graphite (B72142) electrode and differential pulse voltammetry (DPV) mitoproteome.orgnih.gov. This method demonstrated that the oxidation signal of SEN was specific and proportional to its concentration, with a reported detection limit of 5.45 µg/mL mitoproteome.orgnih.gov. The selectivity of this sensor was also evaluated against other structurally similar PAs, such as intermedine, lycopsamine, and heliotrine, showing favorable results mitoproteome.orgnih.gov. While these studies highlight the potential of electrochemical sensors for PA detection, direct reports on the development of electrochemical sensors specifically for this compound were not identified in the current literature.

Immunoassay-Based Screening Methods (e.g., ELISA)

Immunoassay-based screening methods, particularly Enzyme-Linked Immunosorbent Assays (ELISA), have proven effective for the detection of pyrrolizidine alkaloids, including this compound. These methods leverage the high specificity and affinity of antibodies to detect target compounds, making them suitable for high-throughput screening.

A notable example involves the development of polyclonal antibody-based ELISA systems for the detection of various PAs. One such system successfully detected this compound (retrorsine N-oxide) with a 50% inhibition (I50) value of 1 ppb. This same ELISA system also exhibited high sensitivity for retrorsine (B1680556), with an I50 value of 0.9 ± 0.2 ppb, and could detect senecionine, albeit with a higher I50 of 100 ppb. The ability of ELISA to detect this compound at low concentrations underscores its utility as a screening tool.

ELISA methods are particularly advantageous for their ability to perform high-throughput analysis of PAs and their structural analogs, often employing broad-spectrum antibodies. Furthermore, multiplex ELISA tests have been developed, allowing for the simultaneous screening of multiple PA types, including senecionine-type, lycopsamine-type, and heliotrine-type alkaloids, as well as their N-oxides. Despite their benefits, some evaluations suggest that while useful for screening, immunoassay methods may sometimes face limitations in meeting the stringent sensitivity and antibody recognition performance required for definitive "real testing requirements" when compared to techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following table summarizes key findings from immunoassay-based detection of pyrrolizidine alkaloids:

| Pyrrolizidine Alkaloid | Assay Type | I50 Value (ppb) | Detection Limit (ppb) | Reference |

| This compound | ELISA | 1 | Not specified | |

| Retrorsine | ELISA | 0.9 ± 0.2 | 0.5-10 | |

| Senecionine | ELISA | 100 | Not specified | |

| Monocrotaline | ELISA | 36 ± 9 | 5-500 | |

| Retronecine | ELISA | 3000 ± 600 | 600-10,000 | |

| Jacobine | Multiplex ELISA | <25 µg/kg | <25 µg/kg | |

| Lycopsamine | Multiplex ELISA | <25 µg/kg | <25 µg/kg | |

| Heliotrine | Multiplex ELISA | <25 µg/kg | <25 µg/kg | |

| Senecionine (multiplex) | Multiplex ELISA | <25 µg/kg | <25 µg/kg |

Standardization and Validation of Analytical Methods in Research

The standardization and validation of analytical methods are paramount in research involving pyrrolizidine alkaloids to ensure the reliability, accuracy, and comparability of results. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as the "golden standard" for the analysis of PAs and their N-oxides due to its high sensitivity and selectivity, especially for trace-level detection in complex matrices.

Method validation typically adheres to established guidelines, such as those provided by the European Union Reference Laboratory (EURL). Key aspects of validation include:

Sample Preparation: Efficient sample preparation is critical for detecting PAs in complex food matrices. Common approaches involve solvent extraction, often followed by a clean-up step using solid-phase extraction (SPE) cartridges. Techniques like freezing-out raw extracts and water/acetonitrile washing steps in SPE have been shown to effectively remove complex matrices.

Internal Standards: The use of isotopically labeled PAs as internal standards is a common practice to correct for variations in analytical performance across different food commodities and to mitigate matrix effects observed in complex samples.

Limits of Quantification (LOQ): Validated methods aim for very low LOQs to meet regulatory compliance, particularly for products intended for vulnerable populations like infants and young children. For individual PAs, LOQs can be as low as 0.6 µg/kg in various plant-based foods and honey. For general food, LOQs can range from 0.010-0.087 µg/kg, and for spices, 0.04-0.76 µg/kg.

Regulatory Framework: The European Commission has established maximum levels for PAs in certain foodstuffs, including herbs, spices, teas, herbal infusions, and pollen products, necessitating the development and validation of suitable confirmatory methods by food testing laboratories. Efforts are also underway by expert groups, such as one at the European Directorate for the Quality of Medicines (EDQM), to draft analytical method validation procedures for PAs in herbal medicinal products.

These rigorous validation processes ensure that analytical data on pyrrolizidine alkaloids, including this compound, are robust and reliable for research, regulatory, and public health purposes.

Future Perspectives and Research Horizons for Isatidine

Unraveling Complex Metabolic Interactions

Future research on Isatidine's metabolic interactions should focus on a more detailed elucidation of its in vivo transformation pathways, particularly the role of the gut microbiome. Current understanding indicates that this compound is not converted into pyrrolic metabolites by isolated rat liver microsomes. However, it undergoes reduction to retrorsine (B1680556) within the intestinal tract of rats, a process potentially mediated by gut flora. This reduction significantly increases its oral toxicity compared to parenteral administration. nih.gov This highlights a crucial area for further investigation: the precise enzymatic systems and microbial species responsible for this reduction in the gastrointestinal tract, and how these vary across different species, including humans.

Development of Advanced Predictive In Vitro and In Silico Toxicity Models

The development of advanced predictive models for this compound's toxicity is a key future perspective. Traditional in vitro models, such as primary hepatocytes, have been employed to study the toxicity of pyrrolizidine (B1209537) alkaloids, with some limitations including loss of viability and functionality over time. nih.gov Future efforts should focus on creating more physiologically relevant in vitro systems, such as three-dimensional (3D) tissue constructs and organ-on-a-chip technologies, which can better mimic the complex metabolic environment and kinetics observed in vivo. nih.gov

In parallel, significant advancements are expected in in silico toxicity prediction. Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly utilized to forecast chemical toxicity, offering efficient, fast, and cost-effective alternatives to traditional animal testing. gjesm.netnih.govnih.govfrontiersin.orgtjpr.org For this compound, future research will involve integrating in vitro data with sophisticated physiologically based toxicokinetic (PBTK) models to accurately translate in vitro concentration-response curves to in vivo dose-response relationships. d-nb.inforesearchgate.net This integration can account for differences in kinetics and metabolic clearance, leading to more robust predictions of liver toxicity. d-nb.info Furthermore, improving the interpretability of deep learning models and addressing data quality issues in large datasets will be crucial for enhancing the reliability and acceptance of these predictive tools. gjesm.netfrontiersin.org

Exploration of Novel Pyrrolizidine Alkaloid Derivatives

The exploration of novel pyrrolizidine alkaloid derivatives, including those structurally related to this compound, represents a significant research horizon. Pyrrolizidine alkaloids are characterized by a pyrrolizidine core, often found as esters of necine bases and necic acids, or as N-oxides. mdpi.com this compound itself is the N-oxide of retrorsine. nih.govthegoodscentscompany.com Extensive research has been conducted on the partial and total synthesis of numerous naturally occurring PAs and related non-natural analogues. mdpi.com

Future research could leverage these synthetic capabilities to systematically modify the structure of this compound and other PAs. This approach would enable detailed investigations into structure-activity relationships, aiming to understand how specific structural features influence metabolic activation, detoxification pathways, and ultimately, biological interactions. By synthesizing novel derivatives, researchers can explore compounds with altered physicochemical properties or metabolic profiles, providing insights into the mechanisms that govern their fate in biological systems.

Advanced Methodologies for Comprehensive Exposure Assessment in Research

Advanced methodologies for comprehensive exposure assessment are vital for understanding the presence and impact of this compound in various research contexts. Current exposure assessment methodologies broadly include monitoring, modeling, and simulation techniques. numberanalytics.com Tools like the Advanced REACH Tool (ART) are already combining mechanistically modeled inhalation exposure predictions with available measured data using Bayesian approaches to provide refined exposure estimates. nih.gov

Future research in this area will focus on developing more sensitive and specific analytical methods for the precise quantification of this compound and its metabolites in complex biological matrices (e.g., plasma, urine, tissues) and environmental samples. The integration of high-resolution mass spectrometry and chromatography techniques will be crucial for achieving lower detection limits and accurate identification of transformation products. Furthermore, the development and application of advanced exposure models, including physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models, will allow for a more comprehensive estimation of internal dose and its correlation with biological effects. nih.govnih.gov The aim is to move towards real-time and high-throughput exposure assessment techniques that can provide a more dynamic and accurate picture of exposure scenarios in research settings. numberanalytics.com

Integration of Omics Technologies in this compound Research

The integration of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the complex biological responses to this compound. These technologies have revolutionized medical research by facilitating the identification of molecular pathways and biomarkers. nih.govresearchgate.netfrontiersin.org

In this compound research, future efforts will involve applying multi-omics strategies to comprehensively map the molecular perturbations induced by the compound. Transcriptomics can reveal changes in gene expression, indicating activated or suppressed biological pathways. Proteomics can identify alterations in protein levels and modifications, providing insights into cellular functions. Metabolomics can profile small molecule changes, reflecting metabolic shifts and potential biomarkers of exposure or effect. nih.govmdpi.com Integrating these diverse datasets through systems biology approaches will enable researchers to unravel the intricate network of interactions at the molecular level, from initial exposure to downstream biological consequences. This integrated view can lead to the discovery of novel biomarkers for early detection and a deeper understanding of the mechanisms underlying this compound's interactions within biological systems. nih.govresearchgate.netfrontiersin.orgmdpi.com

Q & A

Basic: What analytical methods are recommended for characterizing Isatidine’s purity and structural integrity in experimental settings?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural integrity, while High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) quantifies purity thresholds . For novel compounds, elemental analysis and X-ray crystallography may further validate molecular composition and crystallinity . Experimental protocols must detail instrument calibration, solvent systems, and reference standards to enable reproducibility .

Basic: How should experimental designs be structured to assess this compound’s stability under varying physiological conditions?

Stability studies require controlled environmental simulations (e.g., pH, temperature, light exposure) aligned with target physiological contexts. Accelerated stability testing via thermal stress (40–60°C) and hydrolytic degradation (acidic/alkaline buffers) can predict shelf-life and degradation pathways . Include parallel assays (e.g., UV-Vis spectroscopy, HPLC) to monitor decomposition products. Document all variables (e.g., incubation time, buffer composition) in supplementary materials to facilitate cross-study comparisons .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?

Cell-based assays (e.g., cytotoxicity, enzyme inhibition) should prioritize relevance to this compound’s hypothesized mechanism. For example, use immortalized hepatocyte lines for metabolic studies or cancer cell lines for antiproliferative screening. Include positive/negative controls and dose-response curves to establish EC50/IC50 values . Validate results with triplicate runs and statistical analysis (e.g., ANOVA) to minimize variability .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Detailed synthetic protocols must specify reaction conditions (temperature, catalysts, solvents), purification methods (column chromatography, recrystallization), and characterization data (NMR, melting points) for each intermediate and final product . For known compounds, cross-reference existing literature while reporting deviations (e.g., improved yields). Provide raw spectral data in supplementary files to enable independent verification .

Advanced: How can contradictions between in vitro and in vivo pharmacological data for this compound be systematically addressed?